molecular formula C22H22ClN3O B2926377 N-(3-chlorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226456-29-6

N-(3-chlorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2926377
CAS No.: 1226456-29-6
M. Wt: 379.89
InChI Key: OZKREEHZVRJVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic quinoline derivative featuring a 6-methyl substituent on the quinoline core, a piperidine-1-carbonyl group at position 2, and a 3-chlorophenylamine moiety at position 3. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antibacterial, and kinase inhibition properties, depending on substituent patterns .

Properties

IUPAC Name

[4-(3-chloroanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-15-8-9-19-18(12-15)20(24-17-7-5-6-16(23)13-17)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKREEHZVRJVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent, while the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone.

Once the quinoline core is prepared, the next step involves the introduction of the piperidine-1-carbonyl group. This can be achieved through acylation reactions using piperidine and an appropriate acylating agent such as acyl chlorides or anhydrides. The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

N-(3-chlorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Targets

Key Comparative Insights

A. Substituent Effects on Bioactivity
  • Piperidine vs. Pyrrolidine Moieties : The target compound’s piperidine-1-carbonyl group (6-membered ring) may enhance conformational flexibility compared to the pyrrolidine (5-membered) in PZ-1643 . This could influence receptor binding kinetics, particularly for GPCRs or kinases.
  • Chlorophenyl vs. Fluorophenyl Groups : Compound 7 () uses a 3-chloro-4-fluorophenyl group, which increases electronegativity and lipophilicity (logP ~4.5) compared to the target’s 3-chlorophenyl. This may improve membrane permeability but reduce aqueous solubility .
B. Anticancer Activity
  • The trimethoxy substitution in ’s compounds (e.g., 7e) enhances DNA intercalation and topoisomerase inhibition, whereas the target’s 6-methyl and piperidine groups might favor kinase inhibition (e.g., JAK2 or EGFR) .
C. Physicochemical Properties
  • Solubility: The piperidine-1-carbonyl group in the target compound likely improves solubility compared to adamantane or norbornanyl substituents in ’s derivatives, which are highly hydrophobic (logP >5) .
  • Molecular Weight : The target compound (~384 g/mol) falls within the optimal range for oral bioavailability, unlike bulkier analogs like BAY-876 (MW 389.25) in .

Biological Activity

Overview

N-(3-chlorophenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic quinoline derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This compound is characterized by its unique structural features, which may confer distinct biological activities compared to other quinoline or piperidine derivatives.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₂₃H₂₂ClN₃O₃

The structure includes a quinoline core, a piperidine moiety, and a chlorophenyl group, which are essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
  • DNA Interaction : The compound could intercalate into DNA, potentially affecting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For instance, a series of piperidinyl compounds demonstrated significant cytotoxic effects against various cancer cell lines, including myeloma and leukemia. The molecular docking studies indicated that these compounds effectively bind to key proteins involved in cancer progression .

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound IIMyeloma5.0Apoptosis induction via p53 activation
Compound IVLeukemia4.5Inhibition of cell proliferation

Antimicrobial Activity

Halogenated quinoline derivatives have been shown to possess antimicrobial properties against drug-resistant strains. The presence of chlorine in the structure enhances the compound's ability to disrupt bacterial cell membranes .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(3-chlorophenyl)-6-methyl...E. coli32 µg/mL
N-(3-chlorophenyl)-6-methyl...S. aureus16 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in 2022 evaluated the anticancer efficacy of various piperidinyl compounds, revealing that those with structural similarities to this compound exhibited significant cytotoxicity against hematological malignancies .
  • Molecular Docking Analysis : Molecular docking studies confirmed that the compound interacts favorably with active site residues in proteins associated with cancer cell survival, suggesting potential as a therapeutic agent .
  • Antimicrobial Studies : Research indicates that quinoline derivatives, particularly those with halogen substitutions, demonstrate potent antimicrobial activity against resistant strains of bacteria, supporting their use in developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.